molecular formula C5H6ClN3S B14361447 4,5-Dimethyl-1,3-thiazole-2-diazonium chloride CAS No. 91097-76-6

4,5-Dimethyl-1,3-thiazole-2-diazonium chloride

Cat. No.: B14361447
CAS No.: 91097-76-6
M. Wt: 175.64 g/mol
InChI Key: JVVMAIDCMDVTIR-UHFFFAOYSA-M
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Description

4,5-Dimethyl-1,3-thiazole-2-diazonium chloride is a diazonium salt derived from thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and industrial applications .

Preparation Methods

The synthesis of 4,5-Dimethyl-1,3-thiazole-2-diazonium chloride typically involves the diazotization of 4,5-dimethyl-1,3-thiazole. This process includes the reaction of 4,5-dimethyl-1,3-thiazole with sodium nitrite in the presence of hydrochloric acid at low temperatures to form the diazonium salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4,5-Dimethyl-1,3-thiazole-2-diazonium chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-1,3-thiazole-2-diazonium chloride involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, such as enzymes or receptors, leading to biological effects. The specific pathways involved depend on the nature of the thiazole derivative and its intended application .

Comparison with Similar Compounds

4,5-Dimethyl-1,3-thiazole-2-diazonium chloride can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its diazonium group, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in synthetic chemistry.

Properties

CAS No.

91097-76-6

Molecular Formula

C5H6ClN3S

Molecular Weight

175.64 g/mol

IUPAC Name

4,5-dimethyl-1,3-thiazole-2-diazonium;chloride

InChI

InChI=1S/C5H6N3S.ClH/c1-3-4(2)9-5(7-3)8-6;/h1-2H3;1H/q+1;/p-1

InChI Key

JVVMAIDCMDVTIR-UHFFFAOYSA-M

Canonical SMILES

CC1=C(SC(=N1)[N+]#N)C.[Cl-]

Origin of Product

United States

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